Zalypsis

Description

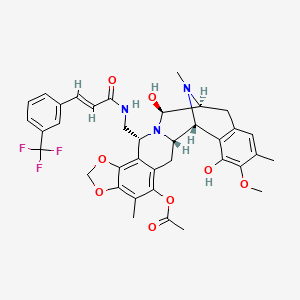

Structure

2D Structure

Properties

IUPAC Name |

[(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAHZSUNBOYNQY-DLVGLDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38F3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044026 | |

| Record name | Zalypsis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308359-57-1 | |

| Record name | PM-00104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308359571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zalypsis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12454 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PM-00104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C21EZR41AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Zalypsis Action

Zalypsis-DNA Adduct Formation and Minor Groove Binding

This compound exerts its biological activity by binding to the minor groove of DNA and forming a covalent bond, which is a critical initial step in its cytotoxic cascade. nih.gov This interaction is characterized by specific chemical reactions and a notable preference for certain DNA sequences.

The chemical structure of this compound features a reactive carbinolamine group, which is instrumental in its mechanism of action. nih.govresearchgate.netnih.gov This functional group facilitates the formation of a covalent bond with the exocyclic amino group at the N2 position of guanine (B1146940) residues within the DNA double helix. researchgate.netnih.gov This alkylation of DNA results in the formation of a stable this compound-DNA adduct. nih.govresearchgate.net The formation of these adducts is a key molecular event that distorts the helical structure of DNA, thereby interfering with essential cellular processes such as transcription. nih.govresearchgate.net The covalent nature of this bond ensures a persistent lesion in the DNA, which is a strong signal for the cell's damage recognition machinery. nih.gov

This compound does not bind randomly to guanine residues; instead, it exhibits a clear preference for specific DNA sequences. nih.govnih.gov Laboratory studies, including fluorescence-based thermal denaturation experiments, have identified the most favorable DNA triplets for the formation of these covalent adducts. nih.gov The resulting this compound-DNA complex is further stabilized by hydrogen bonds with adjacent nucleotides in the opposing strand and by van der Waals interactions within the minor groove. nih.gov This sequence preference suggests that the efficacy of this compound may be influenced by the genomic landscape of tumor cells.

| Preferred DNA Triplet Sequences for this compound Binding |

|---|

| AGG |

| GGC |

| AGC |

| CGG |

| TGG |

Impact on DNA Integrity and Repair Pathways

The formation of this compound-DNA adducts initiates a cascade of cellular events, primarily centered around the recognition of DNA damage and the activation of repair pathways. The ultimate consequence of this damage is often the induction of programmed cell death in cancer cells.

A significant downstream effect of this compound binding to DNA is the generation of double-stranded DNA breaks (DSBs). nih.govresearchgate.netnih.govresearchgate.net These are among the most lethal forms of DNA damage, as they can lead to chromosomal rearrangements and cell death if not properly repaired. nih.gov The formation of this compound-DNA adducts appears to inhibit the early stages of transcription, and this disruption, along with the structural distortion of the DNA helix, ultimately leads to the formation of DSBs. nih.govresearchgate.net The induction of DSBs is a hallmark of this compound's potent antimyeloma activity, highlighting the sensitivity of these cancer cells to this type of DNA damage. nih.govresearchgate.net Evidence for the induction of DSBs comes from the observed increase in phosphorylated histone H2AX (γH2AX) and phospho-CHK2, which are well-established markers of this type of DNA lesion. researchgate.netnih.govresearchgate.net

The presence of this compound-induced DNA damage, particularly double-stranded breaks, triggers a robust DNA damage response (DDR). nih.govnih.gov This response involves the activation of cell cycle checkpoints, which are crucial for halting cell cycle progression to allow time for DNA repair. wikipedia.orgyoutube.com this compound has been shown to cause an arrest in the S-phase of the cell cycle. nih.govresearchgate.net Key proteins in the DDR pathway, such as CHK1 and CHK2, are phosphorylated and activated in response to this compound treatment. nih.govnih.gov Furthermore, in cells with wild-type p53, this compound treatment leads to a significant overexpression of this tumor suppressor protein. researchgate.netnih.govresearchgate.net The activation of these checkpoints is a critical determinant of the cell's fate, which can range from successful DNA repair to the initiation of apoptosis. youtube.com

| Genes Involved in DNA Damage Response Deregulated by this compound |

|---|

| TLK2 |

| ATR |

| CHEK2 |

| RAD51 |

| BRIP1 |

| RAD23B |

| XPC |

| XRCC1 |

| XRCC5 |

| GADD45A |

| Fanconi anemia genes |

| BRCA1 |

| RAD54 |

Modulation of Transcriptional Processes

This compound exerts significant influence over the fundamental process of gene transcription. By directly interacting with DNA, it obstructs the transcriptional machinery and alters the expression profiles of numerous genes, particularly those involved in the cellular response to DNA damage.

The primary mechanism by which this compound modulates transcription is through direct DNA binding and the inhibition of its early phases. nih.govredalyc.org The compound features a reactive carbinolamine group that enables it to bind covalently within the minor groove of the DNA double helix. nih.govresearchgate.net This binding is not random; this compound shows a preferential affinity for guanine residues within specific DNA sequences, including AGG, GGC, AGC, CGG, and TGG. nih.govresearchgate.net

The covalent bonding between this compound and guanine results in the formation of a stable DNA adduct. nih.gov This physical obstruction on the DNA template interferes with the transcription process, effectively halting it in its initial stages. nih.govresearchgate.net The formation of these adducts is a critical event that also precipitates further downstream consequences, such as the generation of DNA double-strand breaks. nih.govresearchgate.net

The DNA damage induced by this compound triggers a comprehensive cellular response, which is reflected in significant alterations to gene expression profiles. nih.gov Studies on multiple myeloma and acute myeloid leukemia (AML) cells have shown that this compound treatment leads to the widespread deregulation of genes involved in the DNA damage response pathway. nih.gov

In AML cells, this compound-induced apoptosis is associated with the dysregulation of genes crucial for the recognition of double-strand breaks, such as the Fanconi anemia genes and BRCA1. nih.gov Furthermore, it affects genes responsible for the repair of such breaks, including RAD51 and RAD54. nih.gov Similarly, in multiple myeloma cells, this compound alters the expression of genes within the ATM repair pathway (TLK2, ATR, CHEK2, RAD5, BRIP1) and other DNA repair-associated genes like RAD23B, XPC, XRCC1, XRCC5, and GADD45A. nih.gov

| Pathway/Process | Affected Genes | Cancer Type Studied |

|---|---|---|

| DNA Double-Strand Break Recognition | Fanconi anemia genes, BRCA1 | Acute Myeloid Leukemia |

| DNA Double-Strand Break Repair | RAD51, RAD54 | Acute Myeloid Leukemia |

| ATM Repair Pathway | TLK2, ATR, CHEK2, RAD5S, BRIP1 | Multiple Myeloma |

| General DNA Repair | RAD23B, XPC, XRCC1, XRCC5, GADD45A | Multiple Myeloma |

Information regarding the specific effects of this compound on the MDR1 gene and its transcriptional activators is not available in the reviewed scientific literature.

Cell Cycle Perturbations and Apoptosis Induction

This compound potently disrupts the normal progression of the cell cycle and is a robust inducer of programmed cell death, or apoptosis. These effects are a direct consequence of the DNA damage it inflicts.

A hallmark of this compound's activity is the induction of cell cycle arrest in the S-phase, the period of DNA synthesis. nih.govresearchgate.net The formation of this compound-DNA adducts and subsequent double-strand breaks are recognized by the cell's DNA damage checkpoint machinery. researchgate.net This triggers a halt in the cell cycle, specifically causing cells to accumulate in the S-phase. researchgate.net This S-phase delay is a crucial mechanism, preventing the cell from proceeding with division while its DNA is damaged and allowing time for repair, or alternatively, shunting the cell towards apoptosis if the damage is too severe. nih.govresearchgate.net

This compound effectively triggers apoptosis in cancer cells through pathways linked to the DNA damage it causes. nih.govnih.gov The induction of DNA double-strand breaks is a key initiating event. nih.gov This damage is signaled by the phosphorylation and activation of proteins such as histone H2AX (to form γ-H2AX) and the checkpoint kinase CHK2. nih.gov

In cancer cells with a functional p53 tumor suppressor protein, the DNA damage leads to a marked overexpression of p53, a critical regulator of apoptosis. nih.gov Notably, this compound retains the ability to induce DNA breaks and cell death even in cell lines where p53 is mutated, although higher concentrations of the compound may be required. nih.gov

The apoptotic cascade activated by this compound involves the mitochondria. Research has demonstrated that this compound treatment leads to the time-dependent release of pro-apoptotic factors from the mitochondria, including cytochrome C, apoptosis-inducing factor (AIF), and endonuclease G. nih.gov Furthermore, this compound modulates the levels of Bcl-2 family proteins, which regulate mitochondrial membrane integrity. nih.gov Specifically, it causes a caspase-dependent decrease in Bcl-xL and a reduction in Mcl-1, further promoting the apoptotic process. nih.gov This indicates that this compound can activate both caspase-dependent and caspase-independent apoptotic pathways. nih.gov

| Key Event | Mediating Factors | p53 Status |

|---|---|---|

| DNA Damage Sensing | Phospho-histone-H2AX (γ-H2AX), Phospho-CHK2 | Wild-Type & Mutant |

| Apoptosis Regulation | p53 overexpression | Wild-Type |

| Mitochondrial Events | Release of Cytochrome C, AIF, Endonuclease G | Not specified |

| Bcl-2 Family Modulation | Downregulation of Bcl-xL and Mcl-1 | Not specified |

Caspase-Dependent and Caspase-Independent Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, through a dual mechanism that involves both caspase-dependent and caspase-independent pathways. This multifaceted approach ensures a robust induction of cell death, leveraging distinct molecular machinery. The initiation of apoptosis by this compound stems from its ability to cause DNA damage, which subsequently triggers mitochondrial outer membrane permeabilization (MOMP), a critical event often considered the "point of no return" in the apoptotic process. nih.govnih.gov

Caspase-Dependent Apoptosis

The caspase-dependent pathway induced by this compound is a classic intrinsic apoptotic route initiated by mitochondrial distress. Following the initial DNA damage, the integrity of the mitochondrial outer membrane is compromised. nih.gov This permeabilization is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. nih.govnih.gov Research indicates that this compound treatment leads to a caspase-dependent downregulation of the anti-apoptotic protein Bcl-xL and a decrease in Mcl-1, another anti-apoptotic protein. This shift in the balance of Bcl-2 family proteins facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net

A key molecule released during this process is cytochrome c. youtube.com Once in the cytosol, cytochrome c binds to the Apoptotic protease-activating factor 1 (Apaf-1), which recruits and activates an initiator caspase, caspase-9, forming a complex known as the apoptosome. youtube.comnih.gov Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which are the ultimate executioners of apoptosis. nih.govyoutube.com These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell disassembly. nih.gov

Caspase-Independent Apoptosis

Concurrently with the release of cytochrome c, the this compound-induced permeabilization of the mitochondrial membrane also allows for the escape of other key mediators that can execute cell death without the need for caspases. nih.gov The two primary effectors in this pathway are Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG). nih.govnih.govresearchgate.net

AIF is a flavoprotein that normally resides in the mitochondrial intermembrane space. nih.gov Upon its release into the cytosol, AIF translocates to the nucleus. nih.govmdpi.com Inside the nucleus, AIF directly binds to DNA and causes large-scale DNA fragmentation and chromatin condensation, leading to cell death in a caspase-independent manner. nih.govmdpi.com

Table 1: Key Proteins in this compound-Induced Apoptotic Pathways

| Protein | Pathway | Role in this compound-Induced Apoptosis |

|---|---|---|

| Bcl-xL / Mcl-1 | Caspase-Dependent | Anti-apoptotic proteins that are downregulated by this compound, promoting mitochondrial outer membrane permeabilization. nih.govresearchgate.net |

| Cytochrome c | Caspase-Dependent | Released from mitochondria; binds to Apaf-1 to form the apoptosome and activate the caspase cascade. youtube.comnih.gov |

| Caspase-9 | Caspase-Dependent | Initiator caspase activated by the apoptosome. nih.gov |

| Caspase-3 | Caspase-Dependent | Effector caspase activated by caspase-9; cleaves cellular substrates to execute apoptosis. nih.govnih.gov |

| Apoptosis-Inducing Factor (AIF) | Caspase-Independent | Released from mitochondria; translocates to the nucleus to induce large-scale DNA fragmentation. researchgate.netnih.govmdpi.com |

| Endonuclease G (EndoG) | Caspase-Independent | Nuclease released from mitochondria; translocates to the nucleus to degrade chromosomal DNA. researchgate.netnih.govnih.gov |

Table 2: Comparison of Apoptotic Events Induced by this compound

| Feature | Caspase-Dependent Pathway | Caspase-Independent Pathway |

|---|---|---|

| Primary Initiator | Release of Cytochrome c from mitochondria. youtube.com | Release of AIF and Endonuclease G from mitochondria. nih.govresearchgate.net |

| Key Mediator | Caspase cascade (Caspase-9, Caspase-3). nih.gov | Apoptosis-Inducing Factor (AIF), Endonuclease G. mdpi.comnih.gov |

| Execution Mechanism | Proteolytic cleavage of cellular substrates by effector caspases. youtube.com | Direct DNA fragmentation and chromatin condensation by AIF and Endonuclease G in the nucleus. nih.govnih.gov |

| Endpoint | Apoptotic body formation and cellular disassembly. | Nuclear condensation and cell death. |

Preclinical Efficacy of Zalypsis in Cancer Models

In Vitro Cytotoxic Activity Across Diverse Malignancies

Zalypsis has shown potent cytotoxic activity against a broad spectrum of human tumor cell lines, typically with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. researchgate.netnih.govnih.gov

Solid Tumor Cell Lines (e.g., Bladder, Gastric, Kidney, Prostate, Pancreatic, Thyroid, Melanoma, Sarcoma, Colorectal)

Studies have reported this compound exhibiting antitumor activity in cell lines derived from various solid tumors. This includes activity against cell lines from bladder, gastric, kidney, prostate, pancreatic, and thyroid cancers, as well as melanoma and sarcoma. nih.govnih.gov The mean IC50 value across a panel of 24 cell lines was reported as 7 nM, with gastric tumor cell lines being among the most sensitive. researchgate.netnih.gov

Hematological Malignancies (e.g., Leukemia, Lymphoma, Multiple Myeloma)

This compound has also demonstrated potent activity against hematological malignancies. It has shown significant in vitro activity against leukemia and lymphoma cell lines. nih.govnih.gov Notably, this compound has exhibited potent antimyeloma activity with IC50 values ranging from picomolar to low nanomolar concentrations in multiple myeloma cell lines. nih.govoncotarget.com Its antileukemic activity has been observed in acute myeloid leukemia (AML) cell lines, with IC50 values below 1 nM at 48 hours, demonstrating potency significantly higher than conventional antileukemic agents like cytarabine (B982), daunorubicin (B1662515), or fludarabine (B1672870) in tested cell lines. nih.govhaematologica.org

Efficacy Against Drug-Resistant Cell Lines

This compound has shown cytotoxic activity against various human tumor cell lines, including those that have developed resistance to other chemotherapeutic agents. researchgate.netnih.govnih.gov For instance, it has demonstrated activity against multiple myeloma cell lines resistant to standard treatments. oncotarget.com Studies comparing this compound with trabectedin (B1682994) in cell lines deficient in specific repair mechanisms indicated that this compound was effective in various cell lines, including those resistant to trabectedin. nih.govnih.gov

In Vivo Antitumor Activity in Xenograft Models

Preclinical in vivo studies using murine xenograft models have further supported the antitumor activity of this compound observed in vitro. researchgate.netnih.gov

Murine Models of Human Solid Tumors (e.g., Breast, Liver, Prostate, Gastric, Pancreatic)

This compound administration in murine xenograft models of human cancers has demonstrated significant tumor growth inhibition. researchgate.netnih.gov Studies have shown its ability to treat breast, liver, prostate, bladder, gastric, and pancreatic tumors in xenografted mice. nih.gov Significant tumor growth inhibition was observed in four murine xenograft models of human cancer, with the highest inhibition noted in the Hs746t gastric cancer cell line model. researchgate.netnih.gov Research investigating predictors of response in xenograft models of various epithelial tumors suggested that cell lines with low levels of tyrosine kinase receptor signaling were sensitive to this compound in vivo. aacrjournals.orgresearchgate.net

Antitumor Effects in Hematological Xenografts (e.g., Multiple Myeloma)

This compound has also shown encouraging results in in vivo models of hematological malignancies. It has demonstrated remarkable potency in multiple myeloma cells xenografted in mice. nih.gov In subcutaneous xenografts of human plasmacytoma in SCID mice, this compound, particularly in combination with bortezomib (B1684674) and dexamethasone (B1670325), showed significant tumor volume reduction and improved survival compared to control and double combinations. researchgate.nethaematologica.org this compound has been shown to inhibit the growth of MM1S and OPM-1 xenograft plasmacytomas in mice. oncotarget.commdpi.com

Cellular and Molecular Responses to Zalypsis

Global Gene Expression and Proteomic Alterations Induced by Zalypsis

Studies have begun to examine the mechanism of action of this compound, initially focusing on its effects on cell growth, cell cycle, DNA damage, and RNA synthesis aacrjournals.org. Treatment of human colorectal carcinoma SW620 cells with this compound led to a potent cytotoxic response, resulting in S-phase arrest followed by apoptosis aacrjournals.org. This compound was found to inhibit both RNA and DNA synthesis in vitro aacrjournals.org. Importantly, it also inhibited transcriptional activation of the MDR1 gene in vitro, with minimal effect on constitutive MDR1 expression aacrjournals.org.

Gene expression profile studies have been conducted to understand the broader impact of this compound. In studies analyzing the action of this compound in multiple myeloma (MM), gene expression profiles were found to be concordant with other results, revealing an important deregulation of genes involved in the DNA damage response nih.gov. While specific detailed data tables on global gene expression changes directly attributable to this compound were not extensively provided in the search results, the findings indicate a significant impact on transcriptional programs, particularly those linked to DNA damage response pathways nih.gov. Proteomic profiling and biomarker identification have also been areas of investigation related to compounds like this compound researchgate.net. Computational tools exist for analyzing global proteomic and gene expression data to understand cellular responses and regulatory networks cancer.govbio-rad.com.

Phosphorylation Events in DNA Damage Response Pathways (e.g., phospho-histone-H2AX, phospho-CHK1/CHK2)

This compound has been shown to provoke DNA double-strand breaks (DSBs), a critical type of DNA damage nih.gov. This induction of DSBs is evidenced by an increase in the phosphorylation of histone-H2AX (γH2AX) and phospho-CHK2 nih.gov. Phospho-histone-H2AX is considered a hallmark of DSBs, and its presence indicates significant DNA damage nih.gov. Immunohistochemical studies in tumors treated with this compound have also demonstrated histone-H2AX phosphorylation nih.gov.

The DNA damage response (DDR) involves a complex network of signaling pathways, with key effector kinases being CHK1 and CHK2 nih.gov. These kinases are activated through phosphorylation in response to DNA lesions nih.gov. This compound treatment leads to an increase in phospho-CHK2, indicating activation of this checkpoint kinase in response to the induced DNA damage nih.gov. CHK2 is phosphorylated on T68 as a marker of DNA damage elifesciences.org. While CHK1 and CHK2 are both important in coordinating DNA repair, this compound specifically shows an increase in phospho-CHK2 nih.govnih.gov.

The presence of γH2AX foci, representing DSBs, has been observed in multiple myeloma patient samples and human MM cell lines nih.gov. These foci can be detected using antibodies against γH2AX nih.gov. The phosphorylation of H2AX and activation of checkpoint kinases like CHK2 are crucial cellular responses aimed at repairing DNA damage or initiating cell death if the damage is irreparable nih.govnih.gov.

Role of Tumor Suppressor Proteins (e.g., p53) in this compound Sensitivity

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage and other stresses, regulating processes such as cell cycle arrest, apoptosis, and DNA repair pensoft.netmdpi.com. This compound treatment has been shown to induce a striking overexpression of p53 in cell lines with wild-type p53 nih.govnih.gov. This suggests that in the presence of functional p53, the protein is strongly activated in response to this compound-induced DNA damage nih.govpensoft.net.

In cell lines where p53 was mutated, this compound was still able to provoke DSBs and induce cell death, although higher concentrations of the compound were required compared to wild-type p53 cells nih.gov. This indicates that while p53 contributes to the sensitivity of cancer cells to this compound, the compound can still exert its cytotoxic effects through p53-independent mechanisms, likely due to the severity of the DNA damage induced nih.gov. Immunohistochemical studies in tumors have also shown p53 overexpression following this compound treatment nih.gov.

The status of p53 can influence the response to various anti-cancer therapies mdpi.com. Mutations in the TP53 gene are common in many cancers and are often associated with a more aggressive phenotype and resistance to treatment mdpi.com. However, in the case of this compound, while wild-type p53 enhances sensitivity, its absence or mutation does not render cells completely resistant, albeit higher concentrations are needed nih.gov. The interaction between p53 and the DNA damage response machinery is a key determinant of cell fate following this compound exposure nih.gov.

Influence of Poly (ADP-Ribose) Polymerase-1 (PARP-1) on this compound Response

Poly (ADP-Ribose) Polymerase-1 (PARP-1) is a nuclear enzyme primarily known for its role in detecting and facilitating the repair of DNA strand breaks nih.govmdpi.com. Studies have shown that the expression of PARP-1 influences the cellular response to this compound aacrjournals.org. Specifically, mouse embryonic fibroblasts (MEFs) that were null for PARP expression were found to be significantly more sensitive to treatment with this compound than their wild-type counterparts aacrjournals.org.

This increased sensitivity in PARP-1 deficient cells suggests a potential role for PARP-1 in mediating resistance or facilitating repair of the damage induced by this compound aacrjournals.org. Whether this influence is due to PARP-1's role in DNA damage repair or its involvement in transcriptional activation is an area of investigation aacrjournals.org. PARP-1 is involved in various cellular processes beyond DNA repair, including transcriptional regulation, chromatin remodeling, and cell death pathways mdpi.comfrontiersin.org.

The finding that PARP knockout cells are more sensitive to this compound than wild-type cells suggests that PARP expression may influence the efficacy of this compound aacrjournals.org. PARP-1 acts as a first responder to DNA strand breaks and contributes to repair pathway choice and efficiency nih.gov. Its activity can also influence cell fate, and hyperactivation can lead to NAD+ depletion and a form of cell death known as parthanatos frontiersin.orgnih.gov. The interaction between this compound-induced damage and PARP-1 activity appears to be a significant factor in determining cellular outcome aacrjournals.org.

Mechanisms of Zalypsis Resistance and Predictive Biomarkers

Acquired Resistance Phenotypes to Zalypsis

Acquired resistance to this compound can develop after initial exposure to the drug, leading to a reduced sensitivity or complete lack of response in previously sensitive tumor cells. Studies have established this compound-resistant cell lines to investigate the mechanisms underlying this phenomenon. For example, human chondrosarcoma cell lines resistant to this compound (CS-1/PR) have been developed through stepwise exposure to increasing drug concentrations. nih.govplos.org These resistant cell lines exhibit a stable resistance phenotype even after being cultured in drug-free conditions for extended periods. nih.gov The development of acquired resistance is often associated with significant transcriptional changes within the resistant cells, affecting a large number of genes. nih.gov

Cross-Resistance Patterns with Other Chemotherapeutic Agents (e.g., Cisplatin (B142131), Methotrexate (B535133), Doxorubicin)

Acquired resistance to this compound can also lead to cross-resistance to other commonly used chemotherapeutic agents. Studies using this compound-resistant chondrosarcoma cell lines (CS-1/PR) have demonstrated cross-resistance to cisplatin and methotrexate. nih.govplos.orgescholarship.org However, these resistant cell lines did not exhibit cross-resistance to doxorubicin. nih.govplos.org This suggests that the mechanisms of resistance to this compound may overlap with those of cisplatin and methotrexate but differ from those conferring resistance to doxorubicin. nih.govplos.org Cross-resistance to cisplatin and methotrexate in cisplatin-resistant cell lines has been linked to a defect in the accumulation of these compounds, potentially associated with reduced plasma membrane binding proteins. nih.gov

Table 1: Cross-Resistance Profile of this compound-Resistant Cell Lines

| Chemotherapeutic Agent | Cross-Resistance Observed |

| Cisplatin | Yes nih.govplos.orgescholarship.org |

| Methotrexate | Yes nih.govplos.orgescholarship.org |

| Doxorubicin | No nih.govplos.org |

Genetic Modulators of this compound Resistance

Genetic alterations and differential gene expression play a significant role in modulating the sensitivity of cancer cells to this compound.

Role of Zinc Finger Proteins (e.g., ZNF93, ZNF43)

Several zinc finger proteins have been implicated in the development of resistance to this compound. Studies have identified overexpression of zinc finger protein genes, including ZNF93 and ZNF43, in this compound-resistant cell lines. nih.govplos.org ZNF93, in particular, has been shown to confer resistance to both this compound and trabectedin (B1682994). nih.govplos.orguniprot.orggenecards.org Overexpression of ZNF93 in sensitive cell lines can lead to increased resistance to this compound, while knockdown of ZNF93 expression can partially reverse resistance in resistant cells. nih.govplos.org ZNF93 is a primate-specific transcription factor involved in repressing retrotransposons and has also been linked to the regulation of APOBEC3B, a mutagenic enzyme in cancer. uniprot.orggenecards.orgbiorxiv.org Its role in drug resistance may be related to its transcriptional regulatory functions. uniprot.orggenecards.org

Tyrosine Kinase Receptor Activation Status and Resistance

The activation status of tyrosine kinase receptors (RTKs) has been identified as a crucial determinant of tumor response to this compound. nih.govnih.govresearchgate.netresearchgate.net High levels of activated (phosphorylated) RTKs, such as PDGFRα or c-Kit, have been correlated with resistance to this compound in various solid tumor cell lines. nih.govnih.govresearchgate.net Cell lines with low levels of RTK signaling tend to be sensitive to this compound both in vitro and in vivo, while those with high RTK activation are generally resistant. nih.govnih.gov This suggests that RTK activation pathways can provide survival signals that counteract the cytotoxic effects of this compound. nih.govnih.gov The correlation between RTK activation and this compound resistance highlights the potential of RTK activation status as a predictive biomarker for this compound efficacy. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Correlation between RTK Activation and this compound Sensitivity

| RTK Activation Status | This compound Sensitivity (In Vitro/In Vivo) |

| Low Activation | Sensitive nih.govnih.gov |

| High Activation | Resistant nih.govnih.gov |

Pharmacodynamic Biomarkers for this compound Efficacy (e.g., gamma-H2AX foci)

Pharmacodynamic biomarkers can provide insights into the biological effects of a drug in target tissues and help predict clinical response. Gamma-H2AX (γ-H2AX) foci, which represent phosphorylated histone H2AX, are a well-established marker of DNA double-strand breaks (DSBs). aging-us.com this compound is known to induce DSBs as part of its mechanism of action. researchgate.net Studies have suggested that the induction of γ-H2AX foci could serve as a potential pharmacodynamic biomarker for this compound activity. researchgate.netmdpi.comnih.govresearchgate.net Monitoring γ-H2AX levels in tumor cells after this compound treatment may indicate the extent of DNA damage induced by the drug and potentially predict treatment response. aging-us.com While γ-H2AX foci are a promising biomarker, further research is needed to fully validate its utility in the clinical setting for this compound. researchgate.netmdpi.com

Cellular Mechanisms Counteracting this compound Efficacy (e.g., NF-κB Nuclear Translocation)

Cellular signaling pathways involved in survival and stress response can counteract the cytotoxic effects of this compound and contribute to resistance. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of cell survival and inflammation and has been implicated in resistance to various chemotherapeutic agents. oncotarget.comnih.gov Studies have suggested that the nuclear translocation and activation of NF-κB may be a potential mechanism of resistance to this compound. haematologica.orgcsic.es this compound treatment has been shown to increase the nuclear translocation of NF-κB in some cancer cell lines, indicating its activation. haematologica.orgcsic.es This activation of NF-κB can promote cell survival and counteract the apoptotic signals induced by this compound-mediated DNA damage. oncotarget.comhaematologica.orgcsic.es Inhibiting NF-κB activity has been shown to sensitize resistant cells to other therapies, suggesting that targeting this pathway could potentially overcome this compound resistance. nih.gov

Table 3: Cellular Mechanism Counteracting this compound Efficacy

| Mechanism | Effect on this compound Efficacy |

| NF-κB Nuclear Translocation | Counteracts efficacy, potential resistance mechanism haematologica.orgcsic.es |

Zalypsis in Combination Therapy Approaches

Rationale for Combination Strategies with Zalypsis

The rationale for employing combination strategies with this compound stems from several key principles of cancer therapy. Combination therapy aims to target multiple pathways simultaneously, thereby increasing efficacy, overcoming or preventing the development of drug resistance, and potentially allowing for lower doses of individual agents to reduce toxicity. msdmanuals.commdpi.com this compound's mechanism of action, which involves the induction of DNA damage, provides a strong basis for combination with agents that exploit DNA repair deficiencies or target complementary survival pathways. nih.govnih.govcsic.esnih.gov Preclinical studies have shown that this compound can potentiate the effect of conventionally used anti-leukemic drugs. nih.gov

Synergistic Interactions with Conventional Chemotherapeutic Agents

Research has explored the synergistic potential of this compound when combined with conventional chemotherapeutic agents, particularly in the context of acute myeloid leukemia (AML). This compound has shown potent antileukemic activity in AML cell lines and patient samples. nih.govnih.gov When combined with standard-of-care drugs for AML, this compound has been observed to increase their effect. nih.gov

Combination with Cytarabine (B982) in Acute Myeloid Leukemia

The combination of this compound with cytarabine has shown promise in preclinical studies for acute myeloid leukemia. This compound slightly increased the effect of cytarabine in AML cell lines such as HEL and HL60. nih.gov In comparison to the in vitro activity of conventional agents, this compound demonstrated significantly higher potency (10 to 100 times) than cytarabine. nih.govashpublications.orgresearchgate.net The combination of this compound with conventional antileukemic agents, including cytarabine, has been deemed particularly attractive for clinical investigation. ashpublications.orgresearchgate.net

Combination with Fludarabine (B1672870) in Acute Myeloid Leukemia

Studies have also investigated the combination of this compound with fludarabine in acute myeloid leukemia. This compound was found to slightly increase the effect of fludarabine in AML cell lines like HEL and HL60. nih.gov Similar to cytarabine, this compound exhibited substantially higher in vitro potency (10 to 100 times) compared to fludarabine. nih.govashpublications.orgresearchgate.net The potentiation of conventional anti-AML drugs by this compound supports the future development of clinical trials utilizing such combinations. nih.gov

Combination with Daunorubicin (B1662515) in Acute Myeloid Leukemia

The combination of this compound with daunorubicin has demonstrated significant potentiation in preclinical AML models. This compound increased the effect of daunorubicin, with this combination being the most potent among those tested with conventional anti-AML drugs in both HEL and HL60 cell lines. nih.gov this compound's in vitro potency was 10 to 100 times higher than that of daunorubicin. nih.govashpublications.orgresearchgate.net The synergistic effect observed with daunorubicin makes this combination particularly attractive for further clinical development in AML. nih.govashpublications.orgresearchgate.net

Triple Combination Regimens Involving this compound

Beyond doublets, this compound has been explored in triple combination regimens, notably in the treatment of multiple myeloma.

This compound, Bortezomib (B1684674), and Dexamethasone (B1670325) in Multiple Myeloma

The triple combination of this compound, bortezomib, and dexamethasone has shown high synergy in preclinical models of multiple myeloma. nih.govcsic.esnih.govresearchgate.net This combination demonstrated high potency compared to single agents and double combinations in the MM.1S cell line, freshly isolated multiple myeloma cells from patients, and in a subcutaneous xenograft model of human plasmocytoma in SCID mice. nih.govresearchgate.net Analysis using the Calcusyn software indicated combination indexes in the highly synergistic range (CI 0.2–0.6). researchgate.net

The mechanism underlying this synergy involves the activation of different pathways. researchgate.net this compound is known to induce DNA damage, and the addition of bortezomib and dexamethasone further increased the phosphorylation of H2AX, suggesting a potentiation of the DNA damaging effect. researchgate.net The combination was also associated with a clear increase in p53 protein levels compared to individual agents. researchgate.net The triple combination triggers cell death, primarily through a synergistic induction of DNA damage and a decrease in the nuclear localization of nuclear factor kappa B (NF-κB). nih.govnih.gov These preclinical findings provide the rationale for the use of this triple combination in patients with relapsed/refractory multiple myeloma. nih.govnih.govresearchgate.net

Here is a summary of synergistic interactions observed in preclinical studies:

| Combination | Cancer Type | Observed Effect | Reference |

| This compound + Cytarabine | AML | Slightly increased effect | nih.gov |

| This compound + Fludarabine | AML | Slightly increased effect | nih.gov |

| This compound + Daunorubicin | AML | Most potent potentiation | nih.gov |

| This compound + Bortezomib + Dexamethasone | Multiple Myeloma | High synergy | nih.govcsic.esnih.govresearchgate.net |

Mechanistic Basis of Synergy in Multi-Agent Regimens

This compound (lurbinectedin) is a marine-derived tetrahydroisoquinoline alkaloid that exerts its cytotoxic effects primarily through the inhibition of oncogenic transcription and induction of DNA damage. Its unique mechanism of action provides a strong rationale for its use in combination therapies, aiming to achieve synergistic effects by targeting complementary pathways or overcoming resistance mechanisms aacrjournals.orgaacrjournals.orgnih.govfrontiersin.orgnih.gov. Synergy in multi-agent regimens involving lurbinectedin (B608698) can arise from several mechanistic bases, including enhanced DNA damage, modulation of the tumor microenvironment, and disruption of DNA repair pathways.

One key mechanism of synergy involves the potentiation of DNA damage. Lurbinectedin binds covalently to the minor groove of DNA, forming adducts that lead to the stalling and degradation of transcribing RNA polymerase II and the induction of DNA breaks, including double-strand breaks frontiersin.orgnih.govmdpi.comnih.gov. Combining lurbinectedin with agents that also induce DNA damage or interfere with DNA repair can overwhelm the cancer cell's repair mechanisms, leading to increased cell death. For instance, studies have shown synergistic activity between lurbinectedin and irinotecan (B1672180), a topoisomerase I inhibitor that causes DNA single-strand breaks that are converted to double-strand breaks during replication aacrjournals.orgmdpi.comnih.gov. The combination of these two agents is hypothesized to perpetuate the generation of DNA breaks aacrjournals.org. Western blot analysis of combination therapy with lurbinectedin and irinotecan has indicated an upregulation of γH2AX, a marker of DNA damage, and activation of the Chk1/ATR pathway, involved in replicative stress and DNA damage response mdpi.comnih.gov.

Another mechanistic basis for synergy lies in the interaction with DNA repair pathways. Lurbinectedin has been shown to attenuate the nucleotide excision repair (NER) system biologists.comaacrjournals.org. Combining lurbinectedin with platinum-based drugs like cisplatin (B142131), which are more active in NER-deficient cells, provides a rationale for synergistic activity nih.govbiologists.com. Preclinical studies have demonstrated a synergistic effect of the lurbinectedin-cisplatin combination in both cisplatin-sensitive and cisplatin-resistant ovarian carcinoma cell lines aacrjournals.orgnih.govbiologists.com.

Modulation of the tumor microenvironment also contributes to the synergistic potential of lurbinectedin combinations. Lurbinectedin has demonstrated the ability to reduce tumor-associated macrophages (TAMs) and inhibit the production of certain inflammatory and growth factors nih.govmdpi.combiologists.com. This effect on the tumor microenvironment can enhance the efficacy of other anticancer agents. For example, the synergism observed between lurbinectedin and gemcitabine (B846) in pancreatic adenocarcinoma models was associated with enhanced DNA damage and TAM depletion, which led to the downregulation of cytidine (B196190) deaminase, potentially increasing gemcitabine-mediated DNA damage mdpi.combiologists.com.

Furthermore, combining lurbinectedin with agents targeting cell cycle checkpoints or apoptosis pathways can also lead to synergy. Lurbinectedin induces cell cycle arrest, often in the S phase, due to DNA damage and transcription inhibition nih.govmdpi.com. Inhibitors of the ATR pathway, which is activated by DNA damage and replicative stress, have shown strong synergy with lurbinectedin in preclinical models embopress.org. ATR inhibition can abrogate the S-phase arrest induced by lurbinectedin, forcing cells to progress through the cell cycle despite unrepaired DNA damage, leading to mitotic catastrophe and cell death embopress.org.

Research findings from preclinical studies highlight the synergistic potential of lurbinectedin with various agents. In pancreatic cancer cell lines, lurbinectedin showed synergistic killing effects when combined with irinotecan and 5-fluorouracil (B62378) mdpi.comnih.gov.

| Cell Line | Lurbinectedin Concentration | Irinotecan Concentration | Inhibition (Single Agent Lurbinectedin) | Inhibition (Single Agent Irinotecan) | Inhibition (Combination) | HSA Synergy Score |

|---|---|---|---|---|---|---|

| BxPC-3 | 0.6 nM | 6 µM | 62.89% | 70.28% | 86.06% | - |

| PANC-1 | 0.25 nM | 20 µM | 74.22% | 71.99% | 93.34% | 19.12 |

| HPAF-II | 0.5 nM | 5 µM | - | - | - | 20.69 |

Note: Data extracted from preclinical studies on pancreatic cancer cell lines nih.gov. HSA synergy score indicates the level of synergy.

In small cell lung cancer (SCLC), preclinical data supports synergistic activity with agents like gemcitabine and ONC201, a TRAIL-inducing compound aacrjournals.orgnih.govresearchgate.net. The combination of lurbinectedin and ONC201 in SCLC cell lines resulted in increased PARP cleavage and expression of ATF4 and TRAIL death receptor DR5, indicating enhanced apoptosis researchgate.net.

| Combination Partner | Proposed Mechanistic Basis for Synergy | Observed Effects (Preclinical) | Relevant Cancer Type(s) |

|---|---|---|---|

| Irinotecan | Enhanced DNA damage (Topoisomerase I inhibition + DNA adducts/breaks) | Upregulation of γH2AX and Chk1/ATR pathway; Increased DNA breaks | Pancreatic cancer, SCLC |

| Cisplatin | Impaired DNA repair (NER inhibition) | Synergistic cytotoxicity in cisplatin-sensitive and resistant cells | Ovarian cancer |

| Gemcitabine | Enhanced DNA damage; TAM depletion | Elevated DNA damage; TAM depletion; Cytidine deaminase downregulation | Pancreatic adenocarcinoma |

| ATR Inhibitors (e.g., Berzosertib) | Abrogation of cell cycle arrest; Mitotic catastrophe | Increased DNA damage; Inhibition of cell cycle checkpoints | SCLC |

| ONC201 | Induction of apoptosis (TRAIL/DR5 pathways); Integrated stress response | Increased PARP cleavage, ATF4, DR5 expression | SCLC |

Note: This table summarizes proposed mechanisms and observed effects from preclinical research aacrjournals.orgaacrjournals.orgnih.govmdpi.comnih.govbiologists.comembopress.orgresearchgate.net.

The mechanistic understanding of how lurbinectedin interacts with other agents at the molecular and cellular levels is crucial for the rational design of effective combination therapies aimed at improving patient outcomes.

Clinical Development and Translational Findings of Zalypsis

Early Phase Clinical Trials (Phase I)

Initial Phase I clinical trials for Zalypsis were primarily designed as dose escalation studies to evaluate the drug's safety and tolerability. mdpi.comresearchgate.net These studies also included pharmacokinetic analysis to establish effective dosing schedules for intravenous administration. mdpi.comresearchgate.net One Phase I study investigated this compound administered as a 1-hour intravenous infusion weekly for three consecutive weeks, followed by a rest week, in patients with advanced solid tumors. nih.gov This trial evaluated doses ranging from 0.07 to 3.0 mg/m². nih.gov Another Phase I study explored this compound in subjects with advanced malignant solid tumors or lymphoma, administered daily for 5 days every 3 weeks. veeva.comdrugbank.com Preliminary data from Phase I trials suggested that this compound was generally well-tolerated at appropriate doses. mdpi.comresearchgate.net

Phase II Clinical Efficacy Across Specific Cancer Types

Following Phase I development, this compound has been evaluated in several Phase II clinical trials across various cancer types to assess its antitumor activity. nih.govmdpi.comresearchgate.net

This compound in Advanced Solid Tumors

This compound has been investigated in Phase II trials for advanced solid tumors. mdpi.comresearchgate.net While specific efficacy data across a broad range of advanced solid tumors from dedicated Phase II trials were not extensively detailed in the search results beyond specific types like urothelial carcinoma, early Phase I studies in advanced solid tumors included evaluation of preliminary antitumor activity. nih.govveeva.com In one Phase I study, disease stabilization lasting ≥ 3 months was observed in some patients with advanced solid tumors, including cervical carcinoma, colorectal adenocarcinoma, lachrymal adenoid carcinoma, and bladder carcinoma. nih.gov

This compound in Hematological Malignancies (e.g., Lymphoma, Multiple Myeloma)

Preclinical studies indicated that this compound possessed in vitro activity against hematological malignancies, including leukemia and lymphoma. researchgate.nethaematologica.org this compound has been proposed as a potential chemotherapeutic agent for hematological malignancies. nih.govmdpi.com Early phase clinical trials have evaluated this compound in patients with hematological malignancies, including lymphoma and multiple myeloma. veeva.comdrugbank.comhaematologica.org A study was conducted to determine the recommended dose of this compound in relapsed or refractory multiple myeloma patients. mdpi.com Preliminary data from this trial showed this compound to be safe for use in multiple myeloma, and the recommended dose was established. mdpi.com While complete efficacy results from this trial were not published in the provided snippets, this compound has been evaluated in Phase II trials for multiple myeloma. nih.govmdpi.com

This compound in Ewing Family of Tumors

This compound has been evaluated in a Phase II clinical trial specifically in patients with unresectable locally advanced and/or metastatic Ewing Family of Tumors (EFT) who had progressed after at least one prior line of chemotherapy. nih.govsemanticscholar.orgclinicaltrialsregister.eunih.govdrugbank.com This was an exploratory two-stage, single-arm multicenter trial with objective response rate as the primary endpoint. nih.gov Seventeen patients were recruited, and 16 were evaluable for efficacy. nih.gov No objective responses were reported in this cohort. nih.gov Four patients achieved stable disease as their best response, with stabilization lasting longer than 4 months in two of these patients. nih.gov The median progression-free survival rate was 1.8 months. nih.gov Due to the lack of objective responses, recruitment was closed without proceeding to the second stage of the trial, indicating modest activity in this population at the tested dose and schedule. semanticscholar.orgnih.gov

This compound in Urothelial Carcinoma

Urothelial carcinoma, primarily affecting the urinary tract, has a poor prognosis in advanced or metastatic stages despite initial responses to platinum-based chemotherapy. nih.govresearchgate.net The need for novel agents in this setting led to the evaluation of this compound.

An exploratory phase II clinical trial investigated this compound as a single agent in patients with advanced and/or metastatic urothelial carcinoma who had progressed after first-line platinum-based chemotherapy. nih.govresearchgate.net The study's primary efficacy endpoint was the disease control rate (DCR) at 3 months, defined as the percentage of patients with a confirmed objective response or who were progression-free according to RECIST criteria. nih.govresearchgate.net

In the initial stage of this trial, 19 patients were evaluable for efficacy. Only one patient achieved the primary endpoint of disease control, exhibiting stable disease as the best response and a progression-free survival of 3.1 months. nih.govresearchgate.net Based on the two-stage design of the study, the primary efficacy objective was not met, leading to the early termination of the trial without proceeding to the second stage. nih.govresearchgate.net Consequently, no recommendation was made for the further evaluation of this compound as a single agent in this specific patient population. nih.gov

| Clinical Trial Stage | Patient Population (Urothelial Carcinoma) | Number of Evaluable Patients | Disease Control Rate (DCR) at 3 Months | Best Response | Progression-Free Survival (PFS) |

|---|---|---|---|---|---|

| Phase II (First Stage) | Advanced/metastatic, progressed after platinum-based chemotherapy | 19 | 1/19 (5.3%) | Stable Disease | 3.1 months |

Despite the outcome of this specific phase II trial, earlier phase I studies had observed some instances of disease stabilization in patients with various advanced solid tumors, including one case of bladder carcinoma with disease stabilization lasting ≥ 3 months. nih.gov Additionally, during phase I trials, one partial response (49% tumor shrinkage after two cycles) and two clinically meaningful disease stabilizations (lasting 9.8 and 6.5 months) were observed in patients with urothelial carcinoma, which had initially warranted further exploration in this cancer type. researchgate.net

Clinical Pharmacodynamic Markers for this compound Activity

Identifying pharmacodynamic markers is crucial for understanding a drug's mechanism of action in patients, predicting response, and potentially selecting patient populations most likely to benefit from treatment.

This compound exerts its cytotoxic effects by binding to the minor groove of DNA, leading to the formation of DNA adducts, inhibition of transcription, and induction of double-strand DNA breaks. nih.gov Studies have shown that this compound is a potent inducer of γ-H2AX foci, which are markers of DNA double-strand breaks. nih.govresearchgate.net The formation of γ-H2AX foci upon this compound treatment has been suggested as a potential pharmacodynamic biomarker. nih.govresearchgate.net

Research comparing this compound with trabectedin (B1682994) (ET-743), another marine-derived alkaloid with a similar structural core, has provided insights into potential markers. nih.govnih.gov While both compounds induce DNA damage, their DNA binding properties and dependence on nucleotide excision repair (NER) differ slightly due to structural variations. nih.gov Unlike trabectedin, the antiproliferative activity of this compound does not appear to depend on transcription-coupled NER. nih.gov

Exploratory pharmacogenomic analyses have been planned in clinical trials to correlate molecular parameters in tumor and blood samples with clinical outcomes, aiming to identify molecular markers associated with response to this compound. clinicaltrialsregister.eu Preclinical studies have also explored potential resistance markers. For instance, the activation of tyrosine kinase receptors such as PDGFRα and c-Kit has been suggested to potentially induce resistance to this compound in preclinical models. researchgate.net Conversely, deregulation of genes involved in DNA damage response, including Fanconi anemia genes, BRCA1, BRCA2, RAD51, and RAD54, has been observed following this compound treatment, consistent with its mechanism of inducing DNA double-strand breaks. researchgate.nethaematologica.org Overexpression of p53 in p53 wild-type cell lines following this compound-induced DNA damage has also been noted as part of the cellular response. researchgate.net

Outcomes and Disease Stabilization in Clinical Trials

Clinical trials of this compound have evaluated its activity across various advanced solid tumors and hematological malignancies. While a phase II trial in urothelial carcinoma did not meet its primary endpoint of disease control nih.govresearchgate.net, other trials have reported instances of disease stabilization.

In a phase I study involving patients with advanced solid malignancies, disease stabilization lasting 3 months or longer was observed in four patients, including one with bladder carcinoma, one with cervical carcinoma, one with colorectal adenocarcinoma, and one with lachrymal adenoid carcinoma. nih.gov

For multiple myeloma, preliminary data from a phase I/II dose-escalation trial in previously refractory patients showed some long-lasting disease stabilization, particularly when this compound was administered in combination with dexamethasone (B1670325). csic.eshaematologica.org Some responses (1 partial response and 5 minor responses) were also noted with this compound monotherapy at doses exceeding the recommended dose in this trial. csic.eshaematologica.org Preclinical studies in multiple myeloma models have demonstrated potent antimyeloma activity and the ability of this compound to overcome drug resistance, supporting its investigation in this indication. researchgate.net

In phase II trials for Ewing sarcoma, administered at 2 mg/m² as a 1-hour infusion on days 1, 8, and 15 of a 4-week cycle, this compound as a single agent did not show objective responses in 16 evaluable patients, with a median progression-free survival of 1.8 months. mdpi.com Similarly, a phase II study in advanced/metastatic endometrial or cervical cancer using the same schedule and dose reported no objective tumor responses in evaluable patients. mdpi.com

While single-agent activity in some indications has been limited in phase II studies, the observation of disease stabilization in certain patients and preclinical evidence of synergy with other agents suggest potential for this compound, possibly in combination therapies or in patient populations selected based on predictive biomarkers. csic.eshaematologica.orgmdpi.com

| Cancer Type (Clinical Trial Phase) | Outcome/Finding | Reference |

|---|---|---|

| Urothelial Carcinoma (Phase II) | Primary efficacy endpoint (DCR at 3 months) not met in 19 evaluable patients. | nih.govresearchgate.net |

| Urothelial Carcinoma (Phase I) | One partial response (49% tumor shrinkage) and two disease stabilizations (9.8 and 6.5 months) observed. | researchgate.net |

| Various Solid Tumors (Phase I) | Disease stabilization ≥ 3 months in 4 patients (bladder, cervical, colorectal, lachrymal adenoid carcinomas). | nih.gov |

| Multiple Myeloma (Phase I/II) | Some long-lasting disease stabilization, particularly with dexamethasone combination. | csic.eshaematologica.org |

| Multiple Myeloma (Phase I/II) | Some responses (1 PR, 5 MR) with monotherapy at doses above recommended dose. | csic.eshaematologica.org |

| Ewing Sarcoma (Phase II) | No objective responses in 16 evaluable patients; median PFS 1.8 months. | mdpi.com |

| Endometrial/Cervical Cancer (Phase II) | No objective tumor responses in evaluable patients. | mdpi.com |

Future Directions and Perspectives in Zalypsis Research

Identification of Novel Biomarkers for Patient Selection

Identifying biomarkers that can predict patient response is crucial for the successful clinical development of Zalypsis. Research suggests that the activation status of tyrosine kinase receptors (RTKs), specifically PDGFRalpha and c-Kit, may serve as determinants of tumor susceptibility to this compound. Cell lines exhibiting low levels of tyrosine kinase receptor signaling have shown sensitivity to this compound in vivo, while higher levels of RTK activation appear to confer resistance. csic.esnih.govresearchgate.net This indicates that RTK activation should be considered in current and future clinical trials for patient selection. nih.gov

Another potential pharmacodynamic biomarker under investigation is the formation of gamma-H2AX foci, which are indicators of DNA double-strand breaks. nih.govmdpi.comnih.gov Studies have shown that this compound is a potent inducer of gamma-H2AX foci in Ewing sarcoma cell lines, suggesting its potential utility as a pharmacodynamic marker in the clinical setting. nih.gov

Given the limited data currently available on biomarkers for this compound, future research in this area is considered important for its development. nih.govmdpi.com Further studies on tumor samples are needed to correlate the levels of proteins like ZNF93, which has been linked to resistance to this compound and Trabectedin (B1682994), and DNA repair genes with clinical outcomes to clarify their potential as therapeutic targets and biomarkers. plos.org

Further Elucidation of Undefined Molecular Mechanisms of Action

While the core mechanism of this compound involving DNA binding and damage is established, further detailed understanding of its molecular interactions and downstream effects is an active area of research. This compound binds covalently to the minor groove of DNA, with a preference for specific guanine (B1146940) residues within sequences like AGG, GGC, AGC, CGG, and TGG. nih.govmdpi.comresearchgate.netaacrjournals.org This interaction forms a DNA adduct that inhibits the early phases of transcription and leads to double-stranded DNA breaks, ultimately triggering S-phase arrest and apoptosis. nih.govmdpi.comresearchgate.netaacrjournals.orgresearchgate.net

Studies have shown that this compound treatment can induce a DNA damage response, evidenced by an increase in phospho Histone H2AX and phospho CHK2, followed by p53 overexpression in cell lines with wild-type p53. researchgate.net Gene expression analysis in AML cell lines treated with this compound revealed deregulation of numerous genes, including those involved in the DNA damage response, such as Fanconi anemia genes (including BRCA2), BRCA1, RAD51, and RAD54. nih.gov This suggests that this compound-induced apoptosis involves the modulation of pathways related to DNA double-strand breaks. iiarjournals.org

Although the molecular pharmacology of this compound has similarities to Trabectedin, particularly in DNA binding, there are also notable differences, such as its dependency on nucleotide excision repair (NER) for cellular targeting. nih.gov Unlike Trabectedin, the antiproliferative activity of this compound does not depend on transcription-coupled NER. nih.gov These distinctions highlight the need for continued research to fully delineate the precise and unique aspects of this compound's mechanism of action. researchgate.net

Development of Next-Generation this compound Analogs

This compound is structurally related to other marine-derived compounds like Jorumycin, Renieramycins, and Ecteinascidins (e.g., Trabectedin). nih.govnih.govplos.orgmdpi.comresearchgate.netmdpi.com The development of synthetic analogs of marine natural products is a common strategy in drug discovery to potentially improve efficacy, reduce toxicity, or alter pharmacokinetic properties. While the provided information highlights this compound as an analog itself, future research may focus on designing and synthesizing next-generation analogs of this compound. This approach could aim to enhance its DNA binding specificity, modulate its interaction with repair pathways, or improve its activity against resistant tumors. The success seen with other marine-derived compounds and their analogs, such as the development of Eribulin from Halichondrin B, supports the potential of this avenue for this compound. mdpi.com

Optimization of this compound-Containing Combination Therapies

Given that the promising single-agent anti-tumor activity of this compound observed in laboratory studies has not consistently translated into significant clinical benefit in some phase II trials, further studies are considering combination schedules. nih.govresearchgate.net The potential utility of this compound in combination with other chemotherapeutic agents remains an important area for future research. nih.govresearchgate.net

Preclinical studies have shown encouraging results with this compound in combination with other agents. In multiple myeloma, a triple combination of this compound, bortezomib (B1684674), and dexamethasone (B1670325) demonstrated strong synergy in vitro, ex vivo, and in vivo models, leading to enhanced efficacy compared to double combinations. mdpi.comnih.gov This synergy was linked to a potentiation of DNA damage induction and a decrease in NF-κB nuclear translocation, which is suggested as a potential mechanism of resistance to this compound and dexamethasone. nih.gov These findings support the clinical evaluation of this triple combination for relapsed and refractory myeloma patients. nih.gov

Furthermore, this compound has shown potent antileukemic activity and synergistic effects when combined with conventional antileukemic drugs such as cytarabine (B982), fludarabine (B1672870), and daunorubicin (B1662515) in acute myeloid leukemia (AML) cell lines and patient samples. nih.goviiarjournals.org This supports the future development of clinical trials evaluating this compound in combination with these agents for AML treatment. nih.gov

While a phase I trial combining this compound and carboplatin (B1684641) demonstrated overlapping toxicity, indicating challenges in combining this compound with certain agents, the exploration of combinations with different mechanisms of action, including immunotherapy, is considered an interesting approach for further exploration. nih.govresearchgate.net The collective findings emphasize the need for further research into this compound-based combination therapies to enhance efficacy. larvol.com

Strategies to Overcome this compound Resistance

The development of drug resistance is a significant challenge in cancer therapy, and understanding and overcoming resistance to this compound is a critical area for future research. Preclinical studies have provided insights into potential mechanisms of this compound resistance. The activation of tyrosine kinase receptors, such as PDGFRalpha and c-Kit, has been identified as a factor that can determine resistance to this compound. csic.esnih.govresearchgate.netplos.org Tumors with higher levels of RTK activation tend to be more resistant to the drug. csic.esnih.gov

Another protein associated with resistance to both this compound and Trabectedin is ZNF93, with increased expression observed in resistant cell lines. plos.org Further studies are needed to fully understand the molecular mechanism by which ZNF93 overexpression contributes to multidrug resistance and to explore its potential as a target for overcoming resistance. plos.org

In the context of combination therapy, the nuclear translocation of NF-κB has been suggested as a potential mechanism of resistance to this compound and dexamethasone in multiple myeloma. nih.gov The addition of bortezomib was shown to partially or completely overcome this nuclear translocation, suggesting a strategy to mitigate this resistance mechanism in combination regimens. nih.gov

Broad strategies to overcome drug resistance in cancer, which could be applicable to this compound, include targeting various cellular pathways and mechanisms involved in resistance development. These encompass targeting drug transport, key signaling pathways, DNA damage response mechanisms, cell death pathways, epigenetic modifications, cancer stem cells, and the tumor microenvironment. mdpi.com Utilizing advanced tools like CRISPR engineering allows researchers to modify genes potentially involved in resistance to gain insights and identify new targets or develop resistant models for study. crownbio.com A strategic preclinical approach involving the identification of clinical resistance profiles and the use of appropriate models is crucial for developing effective strategies to overcome resistance. crownbio.com

Q & A

Q. What experimental models are most appropriate for studying Zalypsis's antileukemic activity?

Answer: Use AML cell lines (e.g., HL60, HEL) and primary patient-derived blasts to assess potency. Normal hematopoietic stem cells (HSCs) should serve as controls to evaluate selectivity. Key methods include:

Q. How does this compound induce DNA damage in leukemia cells?

Answer: this compound triggers double-strand breaks (DSBs), detectable via:

- pH2AX (γ-H2AX) upregulation as a DSB marker (Western blot) .

- pCHK2 activation , indicating ATM/ATR pathway engagement .

- Microarray analysis showing downregulation of DNA repair genes (e.g., BRCA1, RAD51, FANCG) .

Q. What methodological approaches confirm caspase-dependent vs. caspase-independent apoptosis in this compound-treated cells?

Answer:

- Caspase inhibition assays : Pre-treat cells with pan-caspase inhibitors (e.g., Z-VAD-FMK) and measure apoptosis via Annexin V/PI .

- AIF translocation analysis : Use immunofluorescence to track mitochondrial AIF release .

- PARP cleavage detection : Monitor caspase-3 activity via Western blot .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound-induced cell cycle arrest (S-phase vs. G0/G1)?

Answer: Discrepancies arise from cell type-specific responses (e.g., myeloma vs. AML) and dose-dependent effects . Methodological solutions:

Q. What strategies optimize this compound combination therapies to minimize resistance?

Answer: Prioritize drugs targeting complementary pathways:

- Synergy screens : Test this compound with nucleoside analogs (e.g., cytarabine) or proteasome inhibitors (e.g., bortezomib) using Chou-Talalay analysis .

- BRCA1-deficient models : Exploit synthetic lethality by combining this compound with PARP inhibitors .

- Transcriptional profiling : Identify co-targets (e.g., MSH6, MLH1) dysregulated in DNA mismatch repair .

Q. How can researchers validate this compound's p53-independent mechanisms in AML?

Answer:

- p53 knockout/isogenic models : Compare DNA damage responses in TP53−/− vs. TP53+/+ cells .

- Alternative pathway mapping : Profile p73, p63, or NF-κB activation via RNA-seq and phosphoproteomics .

- In vivo xenografts : Use p53-mutant AML patient-derived xenografts (PDX) to assess efficacy .

Q. What experimental designs address this compound's potential off-target effects on normal cells?

Answer:

- Selectivity index calculation : Compare IC50 values in AML vs. normal HSCs .

- Long-term toxicity assays : Monitor hematopoietic reconstitution in murine models post-treatment .

- Single-cell RNA-seq : Identify stress-response pathways uniquely activated in malignant cells .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting gene expression data from this compound studies?

Answer:

- Pathway enrichment analysis : Use tools like DAVID or GSEA to prioritize dysregulated pathways over individual genes .

- Technical validation : Confirm microarray findings via qRT-PCR (e.g., GADD45B, ATR) .

- Batch effect correction : Apply ComBat or similar algorithms when comparing datasets from different platforms .

Q. What statistical methods are critical for analyzing this compound's dose-dependent effects?

Answer:

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .

- ANOVA with post-hoc tests : Compare apoptosis rates across concentrations .

- Time-to-event analysis : For in vivo studies, use Kaplan-Meier survival curves with log-rank tests .

Tables: Key Mechanistic Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.